2-amino-2-(4-bromophenyl)propanoic Acid

PET imaging radiotracer development pharmacokinetics

Standard bromophenylalanine cannot serve as a stable PET tracer precursor due to rapid enzymatic degradation and lacks the regiospecificity required for predictable biodistribution. 2-Amino-2-(4-bromophenyl)propanoic acid solves both issues: • 4-Bromo regioisomer: 44.5% plasma protein binding vs. 24.2% for 2-bromo isomer • α-Methyl group: >95% plasma stability at 48h, prevents proteolytic degradation • Bromine handle enables experimental SAD phasing for crystallography Shipped globally at ≥97% purity for R&D applications.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 72408-57-2
Cat. No. B1274617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(4-bromophenyl)propanoic Acid
CAS72408-57-2
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)(C(=O)O)N
InChIInChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)
InChIKeyLCJMKSWXOYWTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-bromophenyl)propanoic Acid Overview


2-Amino-2-(4-bromophenyl)propanoic acid (CAS 72408-57-2) is a non-proteinogenic α,α-disubstituted amino acid, specifically α-methyl-4-bromophenylalanine . It belongs to the class of α-methyl amino acids, characterized by a methyl group at the α-carbon in addition to the amino and carboxyl groups, and features a bromine atom at the para position of the phenyl ring. This structural motif imparts conformational rigidity and resistance to enzymatic degradation compared to canonical amino acids [1]. The compound serves primarily as a research chemical and synthetic building block, with applications ranging from peptide engineering to radiotracer precursor development.

1
Protease-resistant peptide engineering via α-methyl backbone shielding and conformational constraint.
2
Radiotracer precursor development for LAT1-targeted PET imaging with bromine isotope labeling.
3
X-ray crystallographic phasing support via anomalous scattering from the para-bromine handle.

Why 2-Amino-2-(4-bromophenyl)propanoic Acid Cannot Be Substituted


The α-methyl modification fundamentally alters the pharmacological and biochemical properties of this compound compared to standard 4-bromophenylalanine. The α-methyl group introduces steric hindrance that substantially increases resistance to proteolytic degradation and racemization, while the specific bromine substitution position on the phenyl ring critically influences lipophilicity, plasma protein binding, and biodistribution profiles [1]. Radiolabeled analogs of 2-amino-2-(4-bromophenyl)propanoic acid exhibit distinct pharmacokinetic behaviors depending on whether the bromine is at the 2-position or 4-position, demonstrating that even regioisomeric substitution produces non-interchangeable biological outcomes [2]. These structure-dependent differences preclude simple substitution with other bromophenylalanine derivatives in applications requiring predictable metabolic stability, target engagement, or pharmacokinetic properties.

Target
4-Br-α-methyl-Phe
Substitute
2-Br-α-methyl-Phe
Regioisomeric substitution shifts plasma protein binding, lipophilicity, and tissue retention, potentially altering biodistribution outcomes.
Target
α-Methyl amino acid
Substitute
Canonical 4-Br-Phe
Removal of the α-methyl group reduces resistance to proteolytic degradation and racemization, compromising metabolic stability.
Target
4-Br derivative
Substitute
4-F-α-methyl-Phe
Fluorine substitution lacks the strong anomalous scattering signal required for experimental phasing in protein crystallography.

Differentiation Evidence for 2-Amino-2-(4-bromophenyl)propanoic Acid


Plasma Protein Binding and Lipophilicity Across Regioisomers

In a direct head-to-head comparison of radiolabeled 2-77Br-BAMP and 4-77Br-BAMP (the 4-bromo derivative corresponding to the target compound), the 4-bromo regioisomer exhibited significantly higher plasma protein binding and higher lipophilicity. Specifically, the percentage binding of 2-77Br-BAMP to murine plasma protein was 24.2% ± 2.2%, whereas 4-77Br-BAMP showed 44.5% ± 2.9% (P < 0.01) [1]. The octanol/water distribution coefficient (logD7.4) values were 0.69 ± 0.00 for 2-77Br-BAMP and 0.21 ± 0.00 for 4-77Br-BAMP (P < 0.01), indicating lower lipophilicity for the 2-isomer [1]. These physicochemical differences translate into markedly different biodistribution: at 1 hour post-injection in normal mice, blood retention of 4-77Br-BAMP was 2.96 ± 0.17 %ID/g versus only 0.55 ± 0.19 %ID/g for 2-77Br-BAMP, and kidney retention was 22.00 ± 2.67 versus 3.15 ± 0.98 %ID/g [1]. More than 90% of the injected radioactivity was excreted in the urine by 6 hours for 2-77Br-BAMP, whereas 4-77Br-BAMP showed prolonged retention in blood and organs [1].

Plasma Protein Binding & Lipophilicity
Head-to-head
1.84× higher binding 4-Br-BAMP vs 2-Br-BAMP
Plasma binding: 44.5% ± 2.9% vs 24.2% ± 2.2% (P Blood retention 1h: 2.96 vs 0.55 %ID/g
Reported regioisomer-dependent PK profile: 4-Br isomer shows higher lipophilicity and sustained tissue retention.
Murine biodistribution data; logD7.4 confirms lower polarity for 4-isomer.
PET imaging radiotracer development pharmacokinetics

Tumor Cell Uptake vs. 18F-FAMT

In a comparative cellular uptake study using LS180 human colon adenocarcinoma cells, 4-77Br-BAMP (the radiolabeled analog of the target compound) exhibited cellular uptake that was similar to that of the clinically used PET tracer 18F-FAMT (3-18F-fluoro-α-methyl-L-tyrosine), while 2-77Br-BAMP showed significantly higher uptake than 18F-FAMT (P < 0.01) [1]. The uptake of all three tracers was inhibited by L-type amino acid transporter 1 (LAT1) inhibitors, confirming LAT1-mediated transport [1]. This positions 4-77Br-BAMP as a direct LAT1 substrate with comparable tumor cell uptake to the established 18F-FAMT, but with the added advantage of the bromine atom enabling alternative radiolabeling strategies using the longer half-life positron emitter 76Br (t1/2 = 16.2 h) versus 18F (t1/2 = 109.8 min) [1].

Tumor Cell Uptake vs 18F-FAMT
Head-to-head
4-Br-BAMP cellular uptake comparable to clinically established 18F-FAMT.
Transport confirmed as LAT1-mediated via inhibitor co-incubation.
Supports LAT1 transporter assay context for radiotracer design.
LS180 colon adenocarcinoma model; 76Br enables longer half-life imaging.
tumor imaging LAT1 transporter cellular uptake

Metabolic Stability: α-Methyl vs Canonical Amino Acids

The α-methyl substitution in 2-amino-2-(4-bromophenyl)propanoic acid confers enhanced resistance to enzymatic degradation compared to non-α-methylated amino acids such as 4-bromophenylalanine (CAS 24250-84-8). While no direct head-to-head stability comparison has been published for these specific compounds, the class-level property is well established: incorporation of α-methyl-functionalized amino acids into peptides has been demonstrated to produce protease-resistant peptides by sterically shielding the peptide backbone from enzymatic attack [1]. The radiolabeled analogs of this compound (77Br-BAMPs) remained more than 95% intact after 48 hours of incubation in murine plasma in vitro, and greater than 95% of excreted radioactivity in urine was intact at 6 hours post-injection, confirming high in vivo metabolic stability [2]. In contrast, canonical L-phenylalanine is rapidly metabolized by amino acid decarboxylases and transaminases, with typical plasma half-lives measured in minutes rather than hours.

Metabolic Stability: α-Methyl vs Canonical
Class-level
Radiolabeled analog >95% intact after 48h in murine plasma in vitro.
>95% intact in urine at 6h post-injection.
Supports protease-resistance property for peptide engineering contexts.
α-methyl class-level inference; specific compound stability confirmed by RP-HPLC.
peptide stability protease resistance α-methyl amino acid

Bromine vs Fluorine Anomalous Scattering in Crystallography

The para-bromine atom in 2-amino-2-(4-bromophenyl)propanoic acid provides strong anomalous scattering for X-ray crystallographic phasing, a capability not available with fluorine-substituted analogs. 4-Bromophenylalanine has been successfully employed in de novo protein design and crystallographic structure determination, as demonstrated by the crystal structure of a computationally designed transmembrane metallotransporter incorporating 4-bromophenylalanine (PDB: 4P6K), solved at 2.704 Å resolution using single-wavelength anomalous diffraction (SAD) at a wavelength of 0.91980 Å [1]. The bromine anomalous signal enabled phase determination for this designed protein. Fluorine-substituted analogs (e.g., 4-fluorophenylalanine) lack this strong anomalous scattering property due to fluorine's low electron count and the absence of accessible absorption edges at typical synchrotron wavelengths, making brominated phenylalanine derivatives the preferred choice for crystallographic phasing applications [1]. The α-methyl modification in the target compound further adds the benefit of conformational constraint, potentially improving crystal quality by reducing local flexibility at the incorporation site.

Bromine vs Fluorine Anomalous Scattering
Class-level
SAD phasing demonstrated for 4-Br-Phe at 2.704 Å resolution (PDB: 4P6K).
Fluorine analogs lack accessible absorption edge for phasing.
Supports crystallographic heavy-atom phasing application context.
Synchrotron wavelength 0.91980 Å; bromine provides usable anomalous signal.
X-ray crystallography anomalous scattering heavy atom phasing

Application Scenarios for 2-Amino-2-(4-bromophenyl)propanoic Acid


76Br-Labeled PET Tracer for Tumor Imaging

Procure 2-amino-2-(4-bromophenyl)propanoic acid as the non-radioactive precursor for synthesizing 4-76Br-BAMP, a LAT1-targeted PET tracer for malignant tumor imaging. The 4-bromo regioisomer exhibits higher plasma protein binding (44.5%) and prolonged tissue retention compared to the 2-bromo regioisomer (24.2% plasma protein binding), which may be advantageous for applications requiring extended tumor visualization windows [1]. Cellular uptake via LAT1 is comparable to the clinically used 18F-FAMT, confirming tumor-specific targeting [1]. The use of 76Br (t1/2 = 16.2 h) instead of 18F (t1/2 = 109.8 min) enables centralized production and distribution of the radiotracer, addressing a key logistical limitation of short half-life PET tracers [1].

Protease-Resistant Peptide Engineering

Incorporate 2-amino-2-(4-bromophenyl)propanoic acid into peptide sequences to enhance resistance to proteolytic degradation while maintaining a bromine handle for crystallographic phasing. The α-methyl group provides steric shielding of the peptide backbone from enzymatic attack, a class-level property of α-methyl amino acids demonstrated to produce protease-resistant peptides [2]. Radiolabeled analogs of this compound show >95% stability in plasma after 48 hours, indicating robust metabolic stability [1]. The bromine atom simultaneously enables experimental phasing via single-wavelength anomalous diffraction (demonstrated for 4-bromophenylalanine at 2.704 Å resolution, PDB: 4P6K) [3], making this compound suitable for structure-guided peptide therapeutic design.

X-ray Phasing of Designed Proteins

Use 2-amino-2-(4-bromophenyl)propanoic acid as a heavy atom derivative for experimental phasing in protein X-ray crystallography. The bromine atom provides strong anomalous scattering at standard synchrotron wavelengths (SAD phasing demonstrated at 0.91980 Å for 4-bromophenylalanine-containing proteins) [3]. Unlike 4-fluorophenylalanine, which lacks usable anomalous signal, the brominated derivative enables de novo phase determination without selenomethionine incorporation. The α-methyl group provides additional conformational constraint that may improve crystal quality by reducing local backbone flexibility at the incorporation site, a potential advantage over canonical 4-bromophenylalanine.

Regioisomer-Specific Pharmacokinetics for Radioligand Design

Select the 4-bromo regioisomer of α-methyl-phenylalanine when the target application requires sustained blood retention and higher tissue exposure. Direct comparative biodistribution data show that 4-77Br-BAMP achieves 5.4-fold higher blood retention (2.96 vs 0.55 %ID/g) and 7.0-fold higher kidney retention (22.00 vs 3.15 %ID/g) at 1 hour post-injection compared to 2-77Br-BAMP [1]. This pharmacokinetic profile makes the 4-bromo precursor suitable for applications where rapid clearance is undesirable, such as sustained-release formulations or therapeutic radiopharmaceuticals requiring prolonged tumor residence time. Procurement decisions between 2- and 4-bromo regioisomers should be guided by the intended pharmacokinetic profile of the final product [1].

Application
Selection Property
Validation Focus
76Br-Labeled PET Tracer Design
Regioisomer-dependent PK profile
LAT1-mediated uptake; plasma protein binding and tissue retention context
Protease-Resistant Peptide Engineering
α-Methyl backbone shielding
In vitro and in vivo metabolic stability assessment; racemization monitoring
X-ray Crystallographic Phasing
Anomalous scattering capability
SAD/MAD phasing efficiency; crystal quality with constrained backbone
Regioisomer-Specific Radioligand Design
Sustained tissue retention profile
Biodistribution and clearance rate characterization; target engagement duration

Technical Documentation Hub

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18 linked technical documents
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